Product packaging for Lithium, (2-methoxyphenyl)-(Cat. No.:CAS No. 31600-86-9)

Lithium, (2-methoxyphenyl)-

Cat. No.: B8576782
CAS No.: 31600-86-9
M. Wt: 114.1 g/mol
InChI Key: PFCFKYSBIQBHAO-UHFFFAOYSA-N
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Description

Significance of Organolithium Reagents in Contemporary Organic Synthesis

Organolithium reagents are a class of organometallic compounds characterized by a direct carbon-lithium bond. wikipedia.org This bond is highly polarized, conferring a significant carbanionic character on the carbon atom, which in turn renders these reagents as exceptionally strong bases and potent nucleophiles. wikipedia.org Their high reactivity makes them indispensable in a wide array of organic transformations, including deprotonation, nucleophilic addition to carbonyl compounds, and metal-halogen exchange reactions. wikipedia.orgevitachem.com The ability of organolithium reagents to form new carbon-carbon bonds is a cornerstone of modern synthetic organic chemistry, enabling the assembly of complex molecules from simpler precursors. wikipedia.org

Aromatic Organolithium Compounds: General Classification and Importance

Aromatic organolithium compounds, or aryllithiums, are a subclass of organolithium reagents where the lithium atom is directly attached to an aromatic ring. These reagents are broadly classified based on the substitution pattern on the aromatic ring. Their importance stems from their ability to serve as powerful nucleophiles and bases in the functionalization of aromatic systems. They are key intermediates in the synthesis of a vast number of pharmaceuticals, agrochemicals, and advanced materials.

Specific Context of (2-Methoxyphenyl)lithium as a Chelating Aryllithium Reagent

(2-Methoxyphenyl)lithium stands out among aryllithium reagents due to the presence of a methoxy (B1213986) group at the ortho position to the carbon-lithium bond. This seemingly simple structural feature has profound implications for its reactivity and aggregation state in solution. The oxygen atom of the methoxy group can coordinate intramolecularly to the lithium atom, forming a stable five-membered chelate ring. This chelation significantly influences the reagent's properties, enhancing its thermal stability and modifying its reactivity compared to non-chelating isomers like (4-methoxyphenyl)lithium. d-nb.infolookchem.com This intramolecular coordination plays a crucial role in directing reactions to the ortho position, a phenomenon known as directed ortho-metalation (DoM). organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7LiO B8576782 Lithium, (2-methoxyphenyl)- CAS No. 31600-86-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

31600-86-9

Molecular Formula

C7H7LiO

Molecular Weight

114.1 g/mol

IUPAC Name

lithium;methoxybenzene

InChI

InChI=1S/C7H7O.Li/c1-8-7-5-3-2-4-6-7;/h2-5H,1H3;/q-1;+1

InChI Key

PFCFKYSBIQBHAO-UHFFFAOYSA-N

Canonical SMILES

[Li+].COC1=CC=CC=[C-]1

Origin of Product

United States

Synthetic Methodologies for 2 Methoxyphenyl Lithium

Directed ortho Metalation (DoM) of Anisole (B1667542)

Directed ortho metalation stands as a powerful and widely employed method for the regioselective functionalization of aromatic compounds. chem-station.com This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which guides an organolithium base to deprotonate the proton at the adjacent ortho position.

Historical Development and Fundamental Mechanistic Considerations of DoM

The concept of Directed ortho Metalation traces back to the independent discoveries by Henry Gilman and Georg Wittig around 1940. wikipedia.orgnih.govacs.orgharvard.edu Their seminal work on the reaction of anisole with an alkyllithium reagent laid the foundation for what would become a cornerstone of synthetic organic chemistry. nih.govharvard.edunlc-bnc.ca They observed that anisole could be deprotonated regiospecifically at the position ortho to the methoxy (B1213986) group. nlc-bnc.ca

The mechanism of DoM has been a subject of considerable study and discussion, with two primary models proposed: the Complex-Induced Proximity Effect (CIPE) and Kinetically Enhanced Metalation (KEM). nih.govacs.org The CIPE model suggests the formation of a pre-lithiation complex between the organolithium base and the directing group. nih.gov This initial coordination brings the base into close proximity to the ortho proton, facilitating its abstraction. baranlab.org Solid-state and solution studies provide evidence for complexation preceding the deprotonation step. nih.govacs.org

Conversely, the KEM model posits that the directing and activating effects are transition-state phenomena without the necessity of a stable pre-lithiation complex. acs.org Both mechanisms, however, concur that the proton transfer is the rate-determining step. acs.org Spectroscopic evidence, including 1D and 2D heteronuclear NMR, has been instrumental in studying the intermediates, such as the observed cubic aggregate between anisole and n-butyllithium in toluene. uoc.gr

Role of the Methoxy Group as a Directing Metalation Group (DMG)

The methoxy group (-OMe) in anisole serves as a moderate directing metalation group. organic-chemistry.org Its efficacy stems from the Lewis basic oxygen atom, which can coordinate with the Lewis acidic lithium atom of the organolithium base. wikipedia.org This interaction localizes the base near one of the ortho protons, increasing its kinetic acidity and promoting deprotonation at that site. organic-chemistry.org This directed approach offers superior regioselectivity compared to traditional electrophilic aromatic substitution, which typically yields a mixture of ortho and para products. wikipedia.org The ability of the methoxy group to direct lithiation exclusively to the ortho position makes DoM a highly reliable synthetic tool. chem-station.com

Influence of Organolithium Base Stoichiometry and Reaction Parameters

The choice and stoichiometry of the organolithium base, along with other reaction parameters, significantly impact the efficiency of the DoM of anisole. Commonly used bases include alkyllithiums such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and tert-butyllithium (B1211817) (t-BuLi), as well as lithium amides like lithium diisopropylamide (LDA). baranlab.orgresearchgate.net

The reactivity of these bases is often enhanced by the addition of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). uoc.gr TMEDA can break down the aggregates of organolithium reagents, leading to increased basicity and faster reaction rates. baranlab.orgresearchgate.net For instance, the addition of even small amounts of TMEDA can cause a significant rate acceleration in the ortho-metalation of anisole. uoc.gr

Reaction temperature is another critical parameter. DoM reactions are typically conducted at low temperatures, often between -78 °C and 0 °C, to control the reactivity of the highly basic organolithium reagents and prevent side reactions. chem-station.comcardiff.ac.uk The solvent also plays a crucial role, with ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether being commonly employed due to their ability to solvate the lithium species. cardiff.ac.uk

ParameterInfluence on DoM of Anisole
Organolithium Base The choice of base (n-BuLi, sec-BuLi, t-BuLi, LDA) affects reactivity and selectivity. baranlab.orgresearchgate.net
Stoichiometry Typically, a stoichiometric amount or a slight excess of the base is used to ensure complete deprotonation. uoc.gr
Additives (e.g., TMEDA) Chelating agents can break down organolithium aggregates, increasing basicity and reaction rates. baranlab.orguoc.grresearchgate.net
Temperature Low temperatures (-78 °C to 0 °C) are generally required to maintain selectivity and prevent side reactions. chem-station.comcardiff.ac.uk
Solvent Ethereal solvents like THF and diethyl ether are common, influencing the solubility and reactivity of the organolithium species. cardiff.ac.uk
Reaction Time Sufficient time is needed for complete lithiation, which can vary depending on the specific conditions.

Halogen-Lithium Exchange Reactions

An alternative and highly efficient route to (2-methoxyphenyl)lithium involves the halogen-lithium exchange reaction. This method is particularly useful when the starting material is a readily available 2-haloanisole.

Generation from 2-Bromoanisole (B166433) and Related Halides

The generation of (2-methoxyphenyl)lithium from 2-bromoanisole is a classic example of a halogen-lithium exchange reaction. scispace.com This process typically involves treating 2-bromoanisole with an organolithium reagent, most commonly n-butyllithium or tert-butyllithium, at low temperatures. harvard.edu The exchange is generally very fast, often occurring within minutes or even seconds. harvard.eduacs.org

The reactivity of the halogen in the exchange follows the order I > Br > Cl, with aryl fluorides being generally unreactive. princeton.edu Therefore, 2-iodoanisole (B129775) would undergo exchange more readily than 2-bromoanisole, which in turn is more reactive than 2-chloroanisole. The choice of the organolithium reagent is also crucial, with t-BuLi being more reactive than n-BuLi. When using t-BuLi, two equivalents are often employed to react with the generated tert-butyl halide. harvard.edu

Recent advancements have demonstrated the use of flow microreactor systems for the halogen-lithium exchange of aryl halides, offering rapid and efficient synthesis with high yields. researchgate.net For example, the reaction of p-bromoanisole with n-BuLi in a microfluidic device was complete within one second with a 95% yield. acs.orgresearchgate.net While this was for the para-isomer, the principle is applicable to the ortho-isomer as well.

Regioselectivity and Competitive Pathways in Halogen-Lithium Interchange

Halogen-lithium exchange is a highly regioselective process, with the lithium atom replacing the halogen atom. ias.ac.in However, competitive side reactions can occur. One of the main competing pathways is deprotonation of the aromatic ring by the organolithium base, which is essentially a DoM reaction. The relative rates of halogen-lithium exchange and deprotonation are critical. Generally, halogen-lithium exchange is significantly faster than proton abstraction, especially at low temperatures. harvard.edunih.gov

Another potential side reaction is the formation of biaryl compounds through the reaction of the newly formed aryllithium with the starting haloarene. scispace.com The stability of the generated aryllithium intermediate is also a key factor. For instance, some aryllithium compounds can be unstable and undergo rearrangement or elimination reactions. acs.org In the case of haloanisoles, the presence of the methoxy group can influence the reaction. While it directs ortho-lithiation, in a halogen-exchange scenario with a 2-haloanisole, the exchange at the halogen-bearing carbon is the dominant pathway.

The choice of solvent can also influence the outcome. While THF is a common solvent, its use can sometimes lead to side reactions, such as lithiation of the THF itself, especially at higher temperatures. nih.gov Therefore, careful control of reaction conditions is paramount to ensure the desired regioselectivity and minimize competitive pathways.

FactorInfluence on Regioselectivity & Competition
Halogen Reactivity order: I > Br > Cl. Determines the ease of exchange. princeton.edu
Organolithium Reagent Reactivity of the base can influence the competition between exchange and deprotonation. t-BuLi is more reactive than n-BuLi. harvard.edu
Temperature Low temperatures strongly favor the faster halogen-lithium exchange over the slower deprotonation. harvard.edunih.gov
Solvent Can affect the stability of the aryllithium and the rates of competing reactions. nih.gov
Substrate Structure The presence of other functional groups can influence the stability and subsequent reactions of the aryllithium intermediate.

Transmetalation Routes for Aryllithium Generation

The generation of aryllithium reagents, including (2-methoxyphenyl)lithium, through transmetalation is a cornerstone of organometallic synthesis. This method involves the exchange of a metal from an organometallic precursor with lithium. wikipedia.org Transmetalation is particularly valuable as it offers an alternative to the more common methods like direct deprotonation (metalation) or lithium-halogen exchange, providing a pathway to aryllithiums with high functional group tolerance and regioselectivity. The general principle relies on the reaction of an organometallic compound of a less electropositive metal (e.g., tin, zinc) with an organolithium reagent, typically an alkyllithium like n-butyllithium or t-butyllithium. wikipedia.orgarkat-usa.org This exchange is driven by the formation of a more stable organolithium species and a thermodynamically favored, more stable tetraalkylstannane or other metallic byproduct.

Overview of Ligand Exchange with Other Organometallic Species

Ligand exchange, the core process of transmetalation, is a versatile and reliable method for generating a wide array of organolithium reagents. arkat-usa.org The kinetic and thermodynamic properties of these exchanges are influenced by factors such as the nature of the metals, the organic ligands, the solvent, and the temperature. rsc.org

One of the most well-established transmetalation routes is the tin-lithium exchange. arkat-usa.org In this reaction, an organostannane (R-SnR'₃) reacts with an organolithium compound (R''-Li) to produce the desired organolithium (R-Li) and a stable tetraorganostannane (R''-SnR'₃). This method is particularly effective for creating aryllithiums from the corresponding arylstannanes. The process is known for its high efficiency and for proceeding smoothly under mild conditions. arkat-usa.org

Beyond tin, other metals are also employed in transmetalation strategies for generating aryllithiums. For instance, lithium/zinc and lithium/copper transmetalations are common. researchgate.netscispace.com Often, an aryllithium is generated first and then immediately transmetalated to a different metal like zinc, copper, or titanium to modify its reactivity for subsequent reactions, such as cross-coupling or conjugate additions. rsc.orgkyoto-u.ac.jp This "trans-metal-trapping" can prevent unwanted side reactions of the highly reactive aryllithium intermediate. scispace.com The choice of metal depends on the desired reactivity and the specific synthetic challenge at hand.

Metal in PrecursorTypical Organolithium ReagentKey Advantage
Tin (Sn)n-ButyllithiumReliable, effective, and proceeds under mild conditions. arkat-usa.org
Zinc (Zn)Not applicable for direct Li generationUsed to moderate reactivity of a pre-formed aryllithium. scispace.com
Copper (Cu)Not applicable for direct Li generationUsed for subsequent reactions like conjugate addition. researchgate.netkyoto-u.ac.jp
Selenium (Se)n-ButyllithiumAllows for the formation of halide-free aryllithium reagents. arkat-usa.org

Precursor Compounds in Transmetalation Strategies

The selection of the precursor compound is critical for the successful synthesis of (2-methoxyphenyl)lithium via transmetalation. The most common precursors are organostannanes due to the facility of the tin-lithium exchange.

For the synthesis of (2-methoxyphenyl)lithium, the logical precursor would be a trialkyl(2-methoxyphenyl)stannane, such as (2-methoxyphenyl)tributylstannane or (2-methoxyphenyl)trimethylstannane. The reaction of such a precursor with n-butyllithium in a suitable solvent like tetrahydrofuran (THF) at low temperatures results in the clean formation of (2-methoxyphenyl)lithium and the corresponding tetraalkyltin byproduct. arkat-usa.org This route is advantageous when the presence of lithium halides, byproducts of the alternative lithium-halogen exchange method starting from 2-bromoanisole or 2-chloroanisole, is undesirable for subsequent reaction steps. arkat-usa.org

Other potential, though less common, precursors could include organoselenium compounds. For example, the selenium-lithium exchange from a corresponding arylselane offers another pathway to halide-free aryllithiums. arkat-usa.org

Precursor TypeExample Precursor for (2-Methoxyphenyl)lithiumReactantProduct
Organostannane(2-Methoxyphenyl)tributylstannanen-Butyllithium(2-Methoxyphenyl)lithium + Tetrabutylstannane
Organoselenide(2-Methoxyphenyl)phenylseleniden-Butyllithium(2-Methoxyphenyl)lithium + Phenyl butyl selenide

Emerging Synthetic Approaches for Enhanced Efficiency

While traditional methods are robust, research continues to seek more efficient, safer, and scalable synthetic routes to organolithium compounds like (2-methoxyphenyl)lithium.

One significant advancement is the use of continuous flow chemistry . Flow reactors offer superior control over reaction parameters such as temperature and mixing, which is particularly important for highly exothermic and fast reactions involving organolithiums. This technology allows for the safe generation and immediate in-situ consumption of reactive intermediates like (2-methoxyphenyl)lithium, minimizing decomposition and side reactions. uni-muenchen.de Flow systems can lead to higher yields, improved product purity, and enhanced safety, making them suitable for industrial-scale production.

The development of multicomponent or mixed-metal reagents also represents a modern approach to enhance efficiency. For example, mixed lithium-magnesium or lithium-zinc reagents can offer unique reactivity and selectivity compared to traditional organolithium reagents alone. scispace.comworktribe.com These bimetallic reagents can facilitate challenging metalations under milder conditions and exhibit greater functional group tolerance. For instance, the use of a mixed lithium-zinc reagent could allow for the direct zincation of a sensitive substrate followed by transmetalation to lithium, or vice-versa, to achieve a desired transformation that is difficult with a single metal reagent. worktribe.com

Arene-catalyzed lithiation is another emerging technique. This method uses a catalytic amount of an aromatic electron carrier, such as naphthalene (B1677914) or 4,4′-di-tert-butylbiphenyl (DTBB), to facilitate the reductive cleavage of certain bonds by lithium metal. researchgate.net This approach can be applied to generate functionalized organometallic intermediates under mild conditions, potentially enhancing the efficiency and scope of aryllithium synthesis. researchgate.netresearchgate.net

Structural Elucidation and Solution Behavior of 2 Methoxyphenyl Lithium

Aggregation Phenomena in Aryllithium Reagents

Organolithium compounds are known to exist not as simple monomers but as oligomeric clusters, a phenomenon driven by the electron-deficient nature of the carbon-lithium bond. uu.nllibretexts.orgwikipedia.orgresearchgate.net This aggregation is a crucial factor in stabilizing the reactive C-Li bond. researchgate.net The degree of aggregation is a dynamic equilibrium influenced by several factors, including the structure of the organic group, the solvent, and the presence of any coordinating additives. uu.nlwikipedia.orgd-nb.info

Aryllithium reagents, including (2-methoxyphenyl)lithium, typically exhibit a dynamic equilibrium between monomeric and various aggregated states in solution. wikipedia.orgresearchgate.net The most common aggregates are dimers and tetramers, though higher oligomers can also form. libretexts.orgd-nb.inforesearchgate.net For instance, phenyllithium (B1222949), a parent compound, is predominantly dimeric in tetrahydrofuran (B95107) (THF) and tetrameric in diethyl ether. wisc.edu The equilibrium between these states is not static and can be shifted by changes in concentration, temperature, and solvent. researchgate.net For example, cooling a solution of butyllithium (B86547) in THF can favor the formation of dimers over tetramers. researchgate.net

The interconversion between these aggregates is a dynamic process. acs.org For some aryllithium compounds, the monomer-dimer association is found to be enthalpically neutral, with the formation of the dimer being slightly favored by entropy. semanticscholar.orgresearchgate.net This entropic preference is often attributed to the release of solvent molecules when two solvated monomers associate to form a less-solvated dimer. semanticscholar.orgresearchgate.net

In the solid state, the structures can be even more complex. For example, 2-lithio-N,N-dimethylbenzylamine, an analogue with a chelating amino group, has been shown to form dimeric structures in the solid state. acs.orgacs.org

The aggregation state of aryllithium reagents is profoundly influenced by both steric and electronic factors of the substituents on the aryl ring. rsc.orgmdpi.com

Steric Effects: Bulky substituents on the aryl ring can hinder the formation of higher-order aggregates. d-nb.inforsc.org For instance, increasing the steric bulk of the flanking aryl groups in m-terphenyl (B1677559) lithium complexes alters the aggregation state from a dimer to a monomer. rsc.org Similarly, for aryllithium compounds with bulky ortho-substituents, the formation of dimeric species is often favored over tetrameric aggregates. uu.nl

Intramolecular Coordination and Chelation Effects

A key feature of (2-methoxyphenyl)lithium is the presence of the ortho-methoxy group, which can engage in intramolecular coordination with the lithium atom. This internal chelation has significant consequences for the compound's stability and reactivity.

The oxygen atom of the ortho-methoxy group in (2-methoxyphenyl)lithium can act as an internal Lewis base, coordinating to the electron-deficient lithium center. uu.nlacs.org This intramolecular coordination, forming a stable five-membered chelate ring, has a stabilizing effect on the carbon-lithium bond. uu.nlrsc.org This stabilization is a general phenomenon observed in organolithium compounds with suitably positioned heteroatom-containing substituents. uu.nl

The strength of this internal coordination is significant. Studies on related systems with ortho-ether substituents have shown that five- and six-membered ring ether chelates compete effectively with THF as a solvent for coordination to the lithium ion. acs.orgnih.govacs.org This internal chelation can lead to the formation of novel aggregate structures. acs.org For example, the presence of the methoxy (B1213986) group in lithium and magnesium diorganocuprates of 2-methoxyphenyl promotes the formation of unique aggregates and favors contact ion pair structures. acs.org

However, the presence of a bulky ortho-substituent can also introduce steric strain. For instance, (2-methoxyphenyl)lithium is reported to be only partially dimeric in THF, which is attributed to steric reasons. acs.orgnih.gov

The intramolecular chelation in (2-methoxyphenyl)lithium not only stabilizes the molecule but also influences its reactivity. beilstein-journals.org The pre-coordination of the ortho-directing group to the lithiating agent facilitates the initial lithiation step by positioning the ortho C-H bond in proximity to the lithium atom. uu.nl

Once formed, the internally coordinated organolithium species has a more defined structure, which can lead to higher stereochemical control in subsequent reactions. beilstein-journals.org The chelation can also affect the availability of coordination sites on the lithium atom for external ligands or reactants. beilstein-journals.org For instance, an internally coordinated organolithium would have fewer available sites for coordination with a chiral ligand in an enantioselective reaction. beilstein-journals.org The reactivity of organolithium reagents is generally tied to their state of aggregation, with the notion that lower aggregates, such as monomers, are often more reactive. wikipedia.org However, reactions proceeding through dimeric or other oligomeric species are also well-documented. wikipedia.org

Solvent and Additive Effects on Aggregation

The nature of the solvent and the presence of coordinating additives play a critical role in modulating the aggregation state of aryllithium reagents. uu.nlacgpubs.orgnih.govresearchgate.net

Solvent Effects: Solvents that are good Lewis bases, such as tetrahydrofuran (THF) and diethyl ether, can coordinate to the lithium atoms, breaking down larger aggregates into smaller, more reactive species. uu.nlresearchgate.net The choice of solvent can dramatically influence the stability and reaction kinetics of aryllithium intermediates. researchgate.netacgpubs.org For example, an aryllithium species that is stable in diethyl ether may undergo rapid intramolecular cyclization in THF. researchgate.netacgpubs.org Computational studies suggest that the primary impact of the solvent is on the aggregation state of the aryllithium intermediates rather than on the activation of the reactive species themselves. researchgate.net

Additive Effects: Coordinating additives like tetramethylethylenediamine (TMEDA) and hexamethylphosphoramide (B148902) (HMPA) are often used to deaggregate organolithium compounds. wikipedia.orgnih.gov These additives can compete with or replace internal coordination and solvent coordination. uu.nl For example, while the chelation in some ortho-amine-substituted aryllithiums is strong and not disrupted by TMEDA, HMPA can cause partial or complete deaggregation to monomeric species. acs.orgacs.orgnih.gov The effect of these additives can be complex; for instance, TMEDA can form distinct mono- and bis-complexes with dimeric phenyllithium in ether. wisc.edu

The table below summarizes the influence of various solvents and additives on the aggregation state of aryllithium reagents based on findings from related systems.

Solvent/AdditiveEffect on AggregationReference
Tetrahydrofuran (THF)Generally promotes the formation of smaller aggregates (dimers) over larger ones (tetramers). wisc.edu Can displace weaker internal or external coordinating groups. uu.nlresearchgate.net uu.nlwisc.eduresearchgate.net
Diethyl Ether (Et2O)Tends to support the formation of higher aggregates like tetramers compared to THF. wisc.edu wisc.edu
Tetramethylethylenediamine (TMEDA)Can break down larger aggregates into smaller, often dimeric, species. wisc.edunih.gov Its effect can be complex, forming specific solvated dimers. wisc.edu wisc.edunih.gov
Hexamethylphosphoramide (HMPA)A very strong coordinating agent that can deaggregate even strongly associated dimers into monomers. acs.orgacs.orgnih.govnih.gov acs.orgacs.orgnih.govnih.gov

Role of Ethereal Solvents (e.g., Tetrahydrofuran, Diethyl Ether) on Solvation

The structure of (2-methoxyphenyl)lithium in solution is a dynamic equilibrium between various aggregated forms, with the specific solvent playing a key role in determining the predominant species. The behavior of this compound is often compared to its parent analogue, phenyllithium, to understand the effects of solvation. wikipedia.orgwisc.edu

In weakly coordinating ethereal solvents such as Diethyl Ether (Et₂O) , aryllithium compounds typically form higher-order aggregates. Phenyllithium, for instance, exists as a mixture of dimers and tetramers in diethyl ether solution. wikipedia.orgwisc.edu For (2-methoxyphenyl)lithium, the presence of the ortho-methoxy group allows for intramolecular chelation to the lithium center, which can influence this equilibrium. While higher aggregates may still be present, this internal coordination is expected to favor smaller, more stable structures compared to phenyllithium.

Tetrahydrofuran (THF) is a more potent Lewis base than diethyl ether and coordinates more strongly to the lithium cation. researchgate.net This stronger solvation actively breaks down larger aggregates. In the case of phenyllithium, changing the solvent from diethyl ether to THF shifts the equilibrium decidedly towards the dimeric form. wikipedia.orgwisc.eduresearchgate.net For (2-methoxyphenyl)lithium, the combination of intramolecular chelation from the methoxy group and strong external solvation by THF molecules makes the formation of a disolvated dimeric structure highly favorable. In neat THF, the dimer is generally the only observable form for similar lithium enolates. nih.gov The general principle is that increasing the coordinating ability of the solvent reduces the degree of aggregation of the organolithium reagent. wikipedia.org

Table 1: Effect of Ethereal Solvents on the Aggregation State of (2-Methoxyphenyl)lithium
SolventCoordinating AbilityPredominant Aggregation StateSupporting Observations (Analogous Compounds)
Diethyl Ether (Et₂O)WeakMixture of Dimers and TetramersPhenyllithium exists as a dimer/tetramer mixture in ether. wikipedia.orgwisc.edu The intramolecular O-Li bond in (2-methoxyphenyl)lithium likely favors the dimer.
Tetrahydrofuran (THF)StrongPrimarily DimericTHF deaggregates hexameric n-butyllithium to tetramers and phenyllithium tetramers to dimers. wikipedia.orgwisc.edu Lithium amides also exist as dimers in THF. wikipedia.org

Influence of Donor Ligands (e.g., TMEDA, HMPA, PMDTA) on Aggregation State and Reactivity

The addition of strong donor ligands to ethereal solutions of organolithium reagents can cause further deaggregation, often leading to highly reactive monomeric species. wikipedia.orgwisc.edu This effect is crucial for enhancing the reactivity and modifying the selectivity of many organolithium reactions. researchgate.net

TMEDA (N,N,N',N'-tetramethylethylenediamine) : As a bidentate chelating amine, TMEDA is highly effective at complexing lithium ions. It readily breaks down tetrameric aggregates of alkyllithiums and aryllithiums to form stable, solvated dimers. wikipedia.orgwisc.edu For instance, TMEDA converts n-butyllithium tetramers into chelated dimers of the type [(TMEDA)LiR]₂. wikipedia.org In the case of (2-methoxyphenyl)lithium, which likely exists as a dimer in THF, the addition of TMEDA would form a more tightly bound, chelated dimer. This process can increase the nucleophilicity of the reagent. wikipedia.org Studies on the related lithiation of anisole (B1667542) show that TMEDA facilitates the reaction by breaking down unreactive n-BuLi aggregates into a more reactive dimeric species. acs.org

HMPA (Hexamethylphosphoramide) : HMPA is an exceptionally powerful and polar donor ligand that can deaggregate even dimeric organolithium species into monomers. wikipedia.orgwisc.edu The formation of monomeric aryllithium species dramatically increases the reactivity of the carbanion due to the reduced ion-pairing and increased "freeness" of the anion. wikipedia.org HMPA has been shown to stoichiometrically convert phenyllithium dimers into monomers in THF. wisc.edu However, the effect of HMPA can be complex; while it generally enhances reactivity, high concentrations can sometimes inhibit reactions by forming overly stable solvated complexes that are less reactive. researchgate.netresearchgate.net

PMDTA (N,N,N',N'',N''-pentamethyldiethylenetriamine) : PMDTA is a tridentate ligand that is also highly proficient at deaggregating organolithium compounds. Its ability to effectively wrap around the lithium cation makes it particularly efficient at generating monomeric species. wisc.edursc.org PMDTA converts phenyllithium in ether directly to a monomeric complex. wisc.edu The formation of a monomeric [(2-methoxyphenyl)lithium•PMDTA] complex is expected, which would exhibit significantly enhanced reactivity. The presence of PMDTA is known to be crucial for enhancing the reactivity and solubility of other organometallic reagents, such as sodium amides. rsc.org

Table 2: Influence of Donor Ligands on (2-Methoxyphenyl)lithium
LigandTypeEffect on AggregationImpact on Reactivity
TMEDABidentate AmineForms stable, chelated dimers. wikipedia.orgwisc.eduGenerally increases reactivity by breaking up higher aggregates and increasing nucleophilicity. wikipedia.orgacs.org
HMPAMonodentate PhosphoramideStrongly deaggregates dimers to form monomers. wikipedia.orgwisc.eduSignificantly increases reactivity by generating monomeric species; can be inhibitory at high concentrations. wikipedia.orgresearchgate.net
PMDTATridentate AmineEffectively deaggregates dimers and tetramers to form monomers. wisc.edursc.orgSubstantially increases reactivity due to the formation of highly reactive monomers. wisc.edursc.org

Reactivity and Mechanistic Studies of 2 Methoxyphenyl Lithium

Nucleophilic Reactivity

The highly polar carbon-lithium bond in (2-methoxyphenyl)lithium renders the aryl carbon atom strongly nucleophilic, enabling it to attack various electrophilic centers. wikipedia.orgpsgcas.ac.in

(2-Methoxyphenyl)lithium readily participates in nucleophilic addition reactions with a variety of carbonyl compounds, including aldehydes and ketones, to produce the corresponding alcohols. wikipedia.org These reactions typically proceed via a polar addition mechanism. For instance, the reaction with a ketone yields a tertiary alcohol.

The reagent also reacts with other electrophiles. Its reaction with carbon dioxide, followed by an acidic workup, results in the formation of 2-methoxybenzoic acid. wikipedia.org Furthermore, it can react with Weinreb amides (N-methoxy-N-methyl amides) to synthesize ketones. wikipedia.org This is illustrated by the reaction of (2-methoxyphenyl)lithium with N,4,4-trimethyl-2-oxazolinium iodide, which, after hydrolysis, yields o-anisaldehyde. orgsyn.org The reaction of (2-methoxyphenyl)lithium with bis-electrophiles containing both an aldehyde and a ketone has been studied, revealing selectivity challenges. uni-muenchen.de

The table below summarizes the outcomes of the nucleophilic addition of (2-methoxyphenyl)lithium to various electrophiles.

ElectrophileProduct after Workup
AldehydesSecondary Alcohols
KetonesTertiary Alcohols
Carbon DioxideCarboxylic Acids
Weinreb AmidesKetones

(2-Methoxyphenyl)lithium can function as a nucleophile in SN2-type reactions with organic halides, such as alkyl or allylic halides. wikipedia.orgpsgcas.ac.in However, these reactions can be complicated by side reactions like metal-halogen exchange. psgcas.ac.in The reactivity in these alkylation reactions can be influenced by the solvent and the presence of additives. For example, the addition of HMPA has been shown to increase reaction rates and product yields for some organolithium reagents. wikipedia.orgresearchgate.net The reactivity of aryllithium reagents, in general, can be enhanced by the addition of potassium alkoxides. wikipedia.org

Basic Reactivity: Deprotonation Processes

With a high pKa value, organolithium reagents like (2-methoxyphenyl)lithium are strong bases capable of deprotonating a wide range of acidic protons. wikipedia.org

(2-Methoxyphenyl)lithium is a powerful base used for metalation, which is the deprotonation of a C-H bond. wikipedia.org This process is a common method for generating other organolithium species. The methoxy (B1213986) group in (2-methoxyphenyl)lithium can influence its basicity and reactivity. For example, in a study of the deprotonation of substituted phenylpropyl benzoates, the 4-methoxyphenyl (B3050149) derivative was deprotonated at a slightly slower rate than the unsubstituted phenyl derivative. acs.org

The methoxy group in (2-methoxyphenyl)lithium can act as a directing metalating group (DMG). This ortho-directing ability is a key feature in the synthesis of regiospecifically substituted aromatic compounds. wikipedia.org In reactions where deprotonation can occur at multiple sites, the methoxy group can direct the lithiation to the ortho position. For instance, when N-(4-methoxyphenyl)indole is treated with a mixed lithium-zinc base, deprotonation occurs next to the methoxy group. beilstein-journals.org This directing effect is attributed to the coordination of the lithium atom by the oxygen of the methoxy group, stabilizing the resulting ortho-lithiated species. This intramolecular coordination can enhance the rate and selectivity of the deprotonation reaction.

Lithium-Halogen Exchange Mechanisms

Lithium-halogen exchange is a fundamental reaction for preparing organolithium compounds from organic halides. wikipedia.org This reaction is typically very fast, often exceeding the rates of nucleophilic addition and proton transfer. wikipedia.org The exchange rates generally follow the trend I > Br > Cl, with aryl fluorides being largely unreactive. wikipedia.orgprinceton.edu

Two primary mechanisms have been proposed for the lithium-halogen exchange reaction. wikipedia.org One pathway involves a nucleophilic attack of the organolithium compound on the halogen atom of the organic halide, forming a transient "ate-complex". wikipedia.orgharvard.edu This intermediate then proceeds to the exchanged products. Evidence for the existence of such ate-complexes has been provided by kinetic studies and the isolation and X-ray crystallographic characterization of a lithium bis(pentafluorophenyl) iodinate complex. wikipedia.orgharvard.edu

An alternative mechanism involves a single electron transfer (SET) process, which generates radical intermediates. wikipedia.org The operative mechanism can be influenced by factors such as the structure of the reactants, the solvent, and the temperature. princeton.edu The presence of an alkoxy group, as in (2-methoxyphenyl)lithium, can accelerate the rate of lithium-halogen exchange due to its ability to chelate the lithium ion. wikipedia.org

Kinetic and Thermodynamic Aspects of Exchange Processes

The formation of (2-methoxyphenyl)lithium via directed ortho-metalation (DoM) of anisole (B1667542) is a prime example of a kinetically controlled process. The methoxy group directs the lithium reagent, typically n-butyllithium or sec-butyllithium (B1581126), to deprotonate the adjacent ortho position on the aromatic ring. harvard.edu The mechanism of this reaction is a subject of detailed study, with two primary models proposed: the Complex-Induced Proximity Effect (CIPE) and Kinetically Enhanced Metalation (KEM). nih.gov

CIPE Model : This model posits the formation of a pre-lithiation complex where the organolithium reagent coordinates to the Lewis basic oxygen of the methoxy group. This coordination brings the base into close proximity with the ortho proton, facilitating a focused deprotonation event. nih.gov

KEM Model : In contrast, NMR studies by Bauer and Schleyer on the lithiation of anisole suggest a mechanism involving an unreactive complex between anisole and the organolithium aggregate. Exchange within this complex leads to a species with agostic lithium-hydrogen interactions, which then undergoes irreversible deprotonation to yield the ortho-lithiated product. nih.gov

Competition with Side Reactions (e.g., Radical Reactions, α-Metallation)

While directed ortho-metalation is the predominant pathway for (2-methoxyphenyl)lithium, its high reactivity can lead to competing side reactions. umich.edu The desired reaction involves the deprotonation of an aromatic C-H bond, but other pathways, such as radical reactions or deprotonation at other sites, can occur under certain conditions.

Radical Reactions: Organolithium reagents can engage in single-electron transfer (SET) processes, leading to the formation of radical species. wikipedia.org These pathways can result in undesired products and are a known limitation, particularly in reactions with alkyl halides. wikipedia.orgthieme-connect.de The formation of radical anions can initiate chain reactions or lead to coupling byproducts, reducing the yield of the intended product. thieme-connect.degoogle.com

α-Metallation: A potential side reaction specific to (2-methoxyphenyl)lithium is α-metallation, which is the deprotonation of a proton on the methyl group of the methoxy ether. However, the ortho-directing ability of the methoxy group is strong, making deprotonation of the aromatic ring significantly more favorable. The acidity of the ortho protons is increased by the electron-withdrawing nature and coordinating ability of the methoxy group, ensuring high regioselectivity for the DoM pathway over α-metallation under standard conditions. harvard.edu

The table below summarizes the primary reaction and potential competitive side reactions.

Reaction TypeDescriptionSelectivity Factors
Directed ortho-Metalation (Primary) Deprotonation of the aromatic proton at the C2 position, directed by the methoxy group.Kinetically and thermodynamically favored due to the directing effect of the OMe group.
Radical Reactions (Side Reaction) Single-electron transfer (SET) processes leading to radical intermediates and byproducts.Can compete, especially with certain substrates like alkyl halides; influenced by solvent and additives. wikipedia.org
α-Metallation (Side Reaction) Deprotonation of a proton on the methyl carbon of the methoxy group.Generally disfavored due to the higher acidity and kinetic accessibility of the ortho-aromatic proton. harvard.edu

Transmetalation Reactivity

(2-Methoxyphenyl)lithium is a valuable intermediate for the preparation of other organometallic compounds through transmetalation. This process involves the transfer of the 2-methoxyphenyl group from lithium to another metal, creating a new organometallic reagent with often different and more selective reactivity. wikipedia.orguni-muenchen.de

Ligand Transfer to Other Organometallic Species (e.g., Zinc, Copper, Titanium)

The high reactivity of the C-Li bond facilitates the transfer of the 2-methoxyphenyl ligand to a variety of less electropositive metals, including copper, zinc, and titanium. wikipedia.org

Copper: The reaction of (2-methoxyphenyl)lithium with copper(I) salts, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), readily forms lithium di(2-methoxyphenyl)cuprate (a Gilman reagent). rsc.orgwikipedia.orgsigmaaldrich.com These organocuprates are softer nucleophiles than their organolithium precursors and are widely used for reactions like conjugate addition and substitution on organic halides. thieme-connect.dewikipedia.org The use of CuCN can lead to so-called "higher-order" cuprates, which sometimes exhibit enhanced reactivity. thieme-connect.dersc.org

Zinc: Transmetalation from lithium to zinc is a common strategy, particularly for preparing organozinc reagents for Negishi cross-coupling reactions. rsc.orgcore.ac.uk Reacting (2-methoxyphenyl)lithium with a zinc salt like zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) generates the corresponding (2-methoxyphenyl)zinc halide or bis(2-methoxyphenyl)zinc. rsc.orgcore.ac.uk These organozinc reagents are more tolerant of functional groups and are key partners in palladium-catalyzed C-C bond formation. rsc.org

Titanium: Organotitanium reagents, known for their high chemo- and stereoselectivity, can be generated in situ via transmetalation from organolithiums. researchgate.netmmu.ac.uk The reaction of (2-methoxyphenyl)lithium with a titanium alkoxide, such as titanium tetraisopropoxide (Ti(OiPr)₄), would produce a (2-methoxyphenyl)titanium species. These reagents are particularly useful for the nucleophilic addition to carbonyl compounds, often with high levels of stereocontrol when chiral ligands are employed. mmu.ac.uk Mechanistic studies on related systems have also explored the transfer of aryl groups from zirconium to titanium catalysts. nih.gov

The following table provides examples of transmetalation reactions.

Target MetalTypical ReagentResulting SpeciesKey Application
Copper (Cu)CuI, CuBr, CuCNLithium di(2-methoxyphenyl)cuprateConjugate addition, Corey-House synthesis wikipedia.orgsigmaaldrich.com
Zinc (Zn)ZnCl₂, ZnBr₂(2-Methoxyphenyl)zinc halidesNegishi cross-coupling rsc.orgcore.ac.uk
Titanium (Ti)Ti(OiPr)₄, TiCl₄(2-Methoxyphenyl)titanium alkoxidesChemoselective addition to carbonyls researchgate.netmmu.ac.uk

Formation of Heterobimetallic Complexes with Tuned Reactivity

The interaction of (2-methoxyphenyl)lithium with other metal compounds does not always result in a simple, complete ligand transfer. Instead, stable heterobimetallic complexes incorporating both lithium and the second metal can be formed. These complexes often exhibit unique structures and reactivity that differ from either of the parent organometallics. organic-chemistry.orgrptu.de

A prominent example is the formation of lithium arylcuprate clusters. Structural characterization has revealed that these are not simple monomeric salts but often complex aggregates. For instance, a heterobimetallic cuprate (B13416276) formed from a related aryllithium was found to have a tetranuclear structure, highlighting the tendency to form these elaborate multi-metal species. The cooperative effect between the different metals in these complexes can be critical for their catalytic efficiency and selectivity. organic-chemistry.org

This principle extends to other metals as well. The reaction of N-substituted anilidophosphine ligands bearing a 2-methoxyphenyl group with lithium reagents and then lanthanide salts leads to heterobimetallic La-Li complexes. researchgate.net Similarly, "trans-metal-trapping" strategies using aluminum alkyls can intercept an initially formed aryllithium to generate stable lithium-aluminate complexes, which have enhanced stability compared to the aryllithium alone. scispace.com The formation of these heterobimetallic structures, where the 2-methoxyphenyl ligand can bridge between metals or where the metals are held in proximity by other ligands, opens avenues for developing catalysts with finely tuned reactivity based on the synergistic action of two distinct metal centers. rptu.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a primary tool for elucidating the structure and dynamics of organolithium compounds in solution. wikipedia.org By analyzing various nuclei, researchers can probe the local chemical environments and the interactions between lithium and the organic framework.

Both 6Li and 7Li isotopes are NMR active and provide valuable information about the lithium centers in (2-methoxyphenyl)lithium aggregates. northwestern.edu While 7Li is the more abundant and sensitive nucleus, 6Li, with its smaller nuclear quadrupole moment, can offer sharper signals. northwestern.edu The chemical shifts and coupling constants observed in 6Li and 7Li NMR spectra are highly dependent on the aggregation state (monomer, dimer, tetramer, etc.) and the coordination of solvent molecules. wikipedia.orgresearchgate.net

For instance, distinct NMR signals can differentiate between multiple aggregate forms present in a solution. wikipedia.org The number of lithium atoms interacting with a specific carbanionic center can often be determined by analyzing the carbon-lithium J-coupling, providing direct evidence for the structure of the aggregates. wikipedia.org Studies on related aryllithium compounds have demonstrated the power of these techniques in identifying the predominant species in solution under various conditions. researchgate.net

NucleusKey Information ProvidedTypical Application
6LiSharp signals due to smaller quadrupole moment. northwestern.eduDetailed structural analysis, often requiring isotopic enrichment. northwestern.edu
7LiHigher natural abundance and sensitivity. northwestern.eduRoutine characterization of lithium environments and aggregation states. researchgate.net

13C NMR spectroscopy is instrumental in characterizing the nature of the carbon-lithium (C-Li) bond. wikipedia.org The chemical shift of the carbon atom directly bonded to lithium (C1) is particularly informative. The significant upfield shift of this carbon compared to its precursor, anisole, is indicative of the high carbanionic character of the C-Li bond.

Furthermore, the one-bond 13C-6Li or 13C-7Li coupling constants (¹JC-Li) provide quantitative insight into the number of lithium atoms directly interacting with the carbanionic center. This data, in conjunction with lithium NMR, helps to build a comprehensive picture of the aggregate structure. For example, in a dimeric structure where a carbon atom is bridged by two lithium atoms, a characteristic splitting pattern would be observed.

13C NMR ParameterSignificanceExample Interpretation
Chemical Shift of C1Indicates the degree of carbanionic character.A large upfield shift suggests high electron density on the carbon atom.
¹JC-Li Coupling ConstantReveals the number of interacting lithium nuclei.A triplet in the 13C spectrum coupled to 7Li (I=3/2) can indicate a C-Li₂ interaction.

(2-Methoxyphenyl)lithium, like many organolithium compounds, exhibits dynamic behavior in solution. Dynamic NMR (DNMR) techniques, such as variable-temperature NMR and two-dimensional exchange spectroscopy (2D-EXSY), are employed to study these processes. researchgate.netnih.gov These experiments can provide kinetic and thermodynamic parameters for the interconversion between different conformers or isomers and the exchange of lithium atoms between different aggregates. acs.org

For example, line-shape analysis in variable-temperature NMR can reveal the rates of exchange processes. researchgate.net As the temperature is lowered, separate signals for different species or conformers may be resolved, while at higher temperatures, these signals may coalesce due to rapid exchange. 2D-EXSY experiments can directly visualize the exchange pathways between different lithium environments. northwestern.edu

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction provides definitive structural information for (2-methoxyphenyl)lithium in the solid state. wikipedia.org These studies have been crucial in confirming the aggregated nature of aryllithium compounds. The solid-state structure of related compounds, such as (2,6-dimethoxyphenyl)lithium, has been shown to exist as a tetrameric aggregate. acs.org

In the case of a dimeric copper-lithium cluster of (2-methoxyphenyl)lithium, [Cu₄Li₂(C₆H₄OMe-2)₆(THF)₂], X-ray analysis revealed the precise bond lengths, bond angles, and coordination environment of the lithium and copper atoms. researchgate.net Such studies have also determined the crystal structure of a lithium complex with 1,3-bis(2-methoxyphenyl)triazene. jst.go.jp This detailed structural data from the solid state serves as a crucial benchmark for interpreting the more complex solution-state behavior observed by NMR.

Compound DerivativeCrystal SystemSpace GroupKey Structural FeatureReference
[Cu₄Li₂(C₆H₄OMe-2)₆(THF)₂]Not SpecifiedNot SpecifiedA copper-lithium cluster. researchgate.net
Lithium complex with 1,3-bis(2-methoxyphenyl)triazeneMonoclinicP2₁/cThe complex crystallizes with specific unit cell dimensions. jst.go.jp

In-situ Infrared (IR) and Raman Spectroscopy

In-situ vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for monitoring chemical reactions in real-time, providing insights into reaction mechanisms and the identification of transient intermediates. acs.orgresearchgate.net

In-situ IR spectroscopy can be used to follow the progress of reactions involving (2-methoxyphenyl)lithium by monitoring the disappearance of reactant peaks and the appearance of product and intermediate peaks. acs.orgacs.org For example, the C-H bending and stretching vibrations of the aromatic ring can be sensitive to the lithiation state. This technique has been successfully applied to study the kinetics of lithiation reactions, providing pseudo-first-order rate constants. acs.org

Similarly, in-situ Raman spectroscopy can provide complementary information. acs.orgthermofisher.comrsc.org The vibrational modes of the aromatic ring and the C-Li bond can be probed to understand structural changes during a reaction. For instance, changes in the Raman spectrum of graphite (B72142) during lithium intercalation have been used to study the staging formation of graphite intercalation compounds. rsc.org While specific in-situ Raman studies on (2-methoxyphenyl)lithium are not widely reported, the technique holds significant potential for elucidating its reaction mechanisms.

Elucidation of Reaction Kinetics and Pathway Analysis

The reaction kinetics for the formation of (2-methoxyphenyl)lithium, typically generated via the ortho-lithiation of anisole, have been a subject of detailed investigation. The process is a prime example of directed ortho metalation (DoM), where a directing metalation group (DMG), in this case, the methoxy group (-OCH₃), kinetically favors deprotonation at the adjacent ortho position. wikipedia.org

The overarching pathway involves the coordination of the Lewis acidic lithium reagent to the Lewis basic oxygen atom of the methoxy group. This pre-coordination complex positions the alkyllithium base, such as n-butyllithium (n-BuLi), in close proximity to the ortho-proton, facilitating its abstraction and the formation of the aryllithium species. wikipedia.org

Kinetic studies on the ortho-lithiation of anisole by n-BuLi in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) have provided significant mechanistic insights. Rate studies demonstrate that the reaction order with respect to n-BuLi is approximately 1.0 (specifically, 0.97 ± 0.06). wpmucdn.com This finding, coupled with spectroscopic data showing that n-BuLi/TMEDA exists as a disolvated dimer, supports a mechanism where the lithiation proceeds through a dimer-based transition state. wpmucdn.com The proposed idealized rate law is:

rate = k[anisole]¹[(n-BuLi)₂]¹

This suggests that the rate-limiting step involves one molecule of anisole and one dimer of the n-BuLi-TMEDA complex. wpmucdn.com

Kinetic isotope effect (KIE) studies further illuminate the reaction pathway. The measurement of both intra- and intermolecular KIEs in the lithiation of anisole by n-BuLi, with and without TMEDA, reveals that the abstraction of the ortho-hydrogen is the rate-determining step of the reaction. uoc.gr The identical values obtained for both intra- and intermolecular isotope effects are consistent with a single-step mechanism for the deprotonation. uoc.gr

Once formed, (2-methoxyphenyl)lithium is a versatile intermediate in organic synthesis, participating in a variety of reaction pathways. For instance, it reacts with cinnamic acid and its derivatives to produce the corresponding chalcones in good yields. d-nb.info It is also employed in transmetalation reactions, reacting with metal halides like SbCl₃ to form organometallic compounds such as tris(2-methoxyphenyl)antimony. researchgate.net Further reactions with electrophiles like diiodine lead to the formation of hypervalent antimony species. researchgate.net The reactivity of (2-methoxyphenyl)lithium can be modulated by additives; for example, its reaction with certain aryl chlorides is facilitated by the presence of TMEDA. rsc.org

The table below summarizes key kinetic findings for the formation of (2-methoxyphenyl)lithium from anisole.

Kinetic Parameter Observation Implication Reference
Reaction Order in n-BuLi~1.0Consistent with a dimer-based lithiation mechanism. wpmucdn.com
Reaction Order in Anisole1.0The rate-limiting step involves one molecule of anisole. wpmucdn.com
Kinetic Isotope EffectkH/kD > 1C-H bond cleavage is the rate-determining step. uoc.gr

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structural and reactive properties of organolithium compounds, including (2-methoxyphenyl)lithium. These methods provide detailed insights into electronic structures, bonding characteristics, aggregation states, and the energetics of reaction pathways that can be difficult to access experimentally.

DFT calculations are widely used to model the electronic structure of organolithium species. washington.edu For (2-methoxyphenyl)lithium, DFT helps to characterize the nature of the highly polar carbon-lithium (C-Li) bond. Due to the significant difference in electronegativity between carbon and lithium, this bond possesses substantial ionic character. wikipedia.org Computational studies on the ortho-lithiation of anisole have used methods like MNDO and DFT to support a mechanism involving a pre-coordination complex, highlighting the crucial role of the agostic hydrogen-metal interaction in the transition state. uoc.gr

DFT calculations can elucidate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the nature of the lithium coordination. In (2-methoxyphenyl)lithium, the intramolecular coordination of the lithium atom by the ortho-methoxy group is a key feature influencing its structure and reactivity. This chelation stabilizes the molecule and affects its aggregation behavior. Computational models confirm that this internal solvation is a dominant factor in the structure of related heteroatom-substituted aryllithium compounds. uu.nl DFT studies can also predict spectroscopic properties, which can then be compared with experimental data for structural validation. washington.edu

The table below presents computed properties for (2-methoxyphenyl)lithium, providing insight into its fundamental characteristics.

Computed Property Value Reference
Molecular FormulaC₇H₇LiO nih.gov
Molecular Weight114.1 g/mol nih.gov
Monoisotopic Mass114.06569328 Da nih.gov
Topological Polar Surface Area9.2 Ų nih.gov
Complexity156 nih.gov

Organolithium reagents are well-known to exist as aggregates (e.g., dimers, tetramers, or higher-order clusters) in solution, and the specific aggregation state significantly influences their reactivity. wikipedia.org Computational modeling is crucial for understanding the structures and relative stabilities of these aggregates. For (2-methoxyphenyl)lithium, experimental evidence suggests it adopts a dimeric structure in THF solution. wikipedia.org This contrasts with related compounds like (2,6-dimethoxyphenyl)lithium, which has been observed to form a tetrameric aggregate. acs.org

DFT calculations can model these aggregation states and the influence of solvent molecules. researchgate.net For instance, computational studies on lithium enolates have examined the formation of mixed dimer and trimer aggregates and the role of both specific coordination with solvent molecules (like dimethyl ether or THF) and dielectric solvation effects. acs.org These studies show that solvation reduces the exothermicity of aggregation. acs.org For aryllithiums with ortho-heteroatom substituents, the competition between intramolecular coordination and external solvent coordination determines the final aggregation state, a phenomenon that can be effectively modeled. uu.nl

Modeling reaction pathways using computational methods like DFT allows for the detailed exploration of reaction mechanisms. For the formation of (2-methoxyphenyl)lithium, calculations have been used to investigate competitive routes, such as the "cyclic-dimer" and "open-dimer" pathways for lithiation with organolithium dimers. researchgate.net These models can calculate the energy profiles of reactions, including the structures and energies of reactants, transition states, and products. The Intrinsic Reaction Coordinate (IRC) path can be calculated from a transition state to verify that it connects the expected reactants and products. molcas.org Such analyses have been instrumental in confirming the dimer-based transition state for the lithiation of anisole and in studying the effects of solvents and substituents on the reaction barriers of other aryllithium reactions. wpmucdn.comresearchgate.net

Regioselective Functionalization of Aromatic Systems

The ability to introduce functional groups at specific positions on an aromatic ring is a cornerstone of organic synthesis. (2-Methoxyphenyl)lithium excels in this regard, primarily through the mechanism of directed ortho-metalation.

Ortho-Directed Functionalization via Directed Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.org In this process, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating the deprotonation of a nearby ortho-proton. organic-chemistry.orgacs.org The methoxy group in (2-methoxyphenyl)lithium serves as an effective DMG, directing lithiation to the C6 position. researchgate.net This ortho-lithiated species can then react with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. organic-chemistry.orguni-muenchen.de

The general mechanism involves the coordination of the lithium atom of the alkyllithium base to the oxygen atom of the methoxy group. This coordination increases the kinetic acidity of the ortho-protons, allowing for their selective abstraction. organic-chemistry.org The resulting ortho-lithiated intermediate is a potent nucleophile that readily participates in subsequent reactions.

Table 1: Examples of Ortho-Directed Functionalization using (2-Methoxyphenyl)lithium

ElectrophileProductReference
D₂O2-Deuterio-6-methoxyanisole researchgate.net
I₂2-Iodo-6-methoxyanisole beilstein-journals.org
Benzaldehyde(2-Methoxyphenyl)(phenyl)methanol researchgate.net
CO₂2-Methoxybenzoic acid researchgate.net

This methodology provides a direct and efficient route to 1,2,3-trisubstituted aromatic compounds, which can be challenging to synthesize using traditional methods. researchgate.net

Synthesis of Polysubstituted Arenes and Biaryls

The ortho-lithiated species generated from (2-methoxyphenyl)lithium is a key intermediate in the synthesis of more complex polysubstituted arenes and biaryls. By sequentially introducing different electrophiles, chemists can build up intricate substitution patterns on the aromatic ring. researchgate.net This approach is particularly valuable for creating sterically hindered or electronically diverse aromatic systems.

Furthermore, (2-methoxyphenyl)lithium is a valuable precursor for the synthesis of biaryl compounds. One common strategy involves the reaction of the organolithium species with a suitable coupling partner, often in the presence of a transition metal catalyst. For example, the reaction with aryl halides or triflates in a Suzuki-Miyaura or Negishi-type coupling can afford unsymmetrical biaryls. researchgate.netresearchgate.net The synthesis of 2,2'-dimethoxybiphenyl (B32100) has been achieved through the oxidative self-coupling of 2-methoxyphenylmagnesium bromide, which can be prepared from 2-bromoanisole (B166433) and magnesium, in the presence of TiCl4. lookchem.com

Formation of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a fundamental transformation in organic chemistry. (2-Methoxyphenyl)lithium proves to be an excellent nucleophile for this purpose, participating in both cross-coupling and addition reactions.

Utility in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

(2-Methoxyphenyl)lithium and its derivatives are frequently employed in transition metal-catalyzed cross-coupling reactions to form C-C bonds. umich.edu While organolithium reagents themselves can be highly reactive and lead to side reactions, they are often converted in situ to more stable organometallic species, such as organozinc, organoboron, or organotin reagents, for use in these couplings. umich.edu

Negishi Coupling: (2-Methoxyphenyl)lithium can be transmetalated with a zinc salt, such as ZnCl₂, to generate the corresponding organozinc reagent. scite.airsc.org This species can then undergo a palladium- or nickel-catalyzed Negishi cross-coupling reaction with various aryl, heteroaryl, or vinyl halides or triflates. scite.airsc.org This method is particularly useful for creating C(sp²)-C(sp²) bonds. core.ac.ukillinois.edu

Suzuki-Miyaura Coupling: While less common to use the lithium reagent directly, (2-methoxyphenyl)lithium can be a precursor to the corresponding boronic acid or boronate ester. rsc.org This is typically achieved by quenching the organolithium with a trialkyl borate, followed by acidic workup. researchgate.net The resulting (2-methoxyphenyl)boronic acid is a versatile coupling partner in the widely used Suzuki-Miyaura reaction, which employs a palladium catalyst and a base to couple with organic halides or triflates. rsc.orgmdpi.com

Stille Coupling: In a similar fashion, (2-methoxyphenyl)lithium can be converted to an organotin reagent by reaction with a trialkyltin halide. conicet.gov.ar The resulting (2-methoxyphenyl)trialkylstannane can then participate in Stille cross-coupling reactions, which are known for their tolerance of a wide range of functional groups. conicet.gov.arcaltech.edunih.gov

Table 2: (2-Methoxyphenyl)lithium in Cross-Coupling Reactions

Coupling ReactionIntermediateCoupling Partner (Example)Catalyst (Example)
Negishi(2-Methoxyphenyl)zinc halideAryl iodidePd(PPh₃)₄
Suzuki-Miyaura(2-Methoxyphenyl)boronic acidAryl bromidePd(OAc)₂/ligand
Stille(2-Methoxyphenyl)trialkylstannaneAryl triflatePdCl₂(PPh₃)₂

Strategic Use in Addition Reactions with Electrophilic Substrates

As a strong nucleophile, (2-methoxyphenyl)lithium readily undergoes addition reactions with a variety of electrophilic substrates. wikipedia.org These reactions are fundamental for constructing more complex molecular frameworks.

A primary application is the 1,2-addition to carbonyl compounds, such as aldehydes and ketones. This reaction provides a direct route to the synthesis of secondary and tertiary alcohols, respectively. thieme-connect.de The resulting benzylic alcohols are valuable intermediates that can be further elaborated.

(2-Methoxyphenyl)lithium can also add to other electrophiles like nitriles, leading to the formation of ketones after hydrolysis of the intermediate imine. Furthermore, addition to epoxides results in the formation of β-hydroxy ethers, a useful motif in organic synthesis. The regioselectivity of the epoxide opening is typically controlled by steric factors, with the nucleophile attacking the less substituted carbon.

Synthesis of Complex Molecules and Intermediates

The unique reactivity of (2-methoxyphenyl)lithium makes it a valuable building block in the total synthesis of complex natural products and other biologically active molecules. smolecule.com Its ability to introduce a functionalized aryl group with high regioselectivity is often a key step in these synthetic sequences.

For instance, the ortho-lithiated species can be used to construct highly substituted aromatic cores that are present in many pharmaceuticals and agrochemicals. The subsequent functionalization of the newly introduced group, or the methoxy group itself, provides access to a diverse range of molecular architectures.

The biaryl structures formed through cross-coupling reactions involving (2-methoxyphenyl)lithium derivatives are prevalent in many natural products and advanced materials. The control over the substitution pattern afforded by this reagent is crucial for accessing specific isomers with desired properties.

Building Blocks for Pharmaceutical Scaffolds

(2-Methoxyphenyl)lithium serves as a critical building block in the construction of complex molecular architectures that form the core of many pharmaceutical compounds. numberanalytics.comresearchgate.net Organolithium reagents, in general, are instrumental in the asymmetric synthesis of drugs, enabling the creation of specific stereoisomers with desired therapeutic effects. wikipedia.org The unique reactivity of (2-methoxyphenyl)lithium allows for its incorporation into various molecular scaffolds, contributing to the synthesis of diverse and medicinally relevant compounds.

The strategic use of organolithium reagents like (2-methoxyphenyl)lithium is a cornerstone of modern drug design and development. numberanalytics.com For instance, they are employed in the synthesis of complex heterocycles and natural products, which are often the basis for new therapeutic agents. numberanalytics.com The ability to form carbon-carbon bonds with high precision makes these reagents invaluable in the pharmaceutical industry. numberanalytics.com

One notable application is in the synthesis of quinazolinone derivatives. For example, 2-(2-methoxyphenyl)-3H-quinazolin-4-one has been investigated for its biological activities, and its synthesis can be conceptualized through pathways involving precursors derivable from (2-methoxyphenyl)lithium. The methoxy group in such compounds can enhance binding affinity to biological targets. Similarly, derivatives of 7-azabicyclo[2.2.1]heptane, which have been explored as ligands for the cocaine binding site and as peptidomimetics, can be synthesized using strategies that may involve (2-methoxyphenyl)lithium for the introduction of the substituted aryl moiety.

Furthermore, the development of flavone (B191248) derivatives as potential multi-receptor atypical antipsychotics highlights the importance of the (2-methoxyphenyl)piperazine fragment, which can be constructed using (2-methoxyphenyl)lithium. nih.gov The structural rigidity and specific substitution patterns afforded by using this reagent are crucial for achieving the desired pharmacological profiles.

Applications in the Synthesis of Specific Compound Classes (e.g., phosphine (B1218219) oxides, tetrazoles, flavones)

(2-Methoxyphenyl)lithium has demonstrated significant utility in the synthesis of several specific classes of organic compounds, including phosphine oxides, tetrazoles, and flavones.

Phosphine Oxides:

P-chiral phosphine oxides are important intermediates in the synthesis of chiral phosphine ligands used in asymmetric catalysis. The reaction of (2-methoxyphenyl)lithium with appropriate phosphorus-containing electrophiles is a key step in accessing these valuable compounds. For instance, (2-methoxyphenyl)phenylphosphine oxide can be prepared by reacting N,N-diethylamino-chloro-phenylphosphine with (2-methoxyphenyl)lithium. acs.org This secondary phosphine oxide can then be further functionalized to create a variety of tertiary phosphine oxides. acs.org The synthesis of enantiopure (R)-(2-methoxyphenyl)(methyl)(phenyl)phosphine oxide has also been reported, showcasing the role of this organolithium reagent in creating stereogenic phosphorus centers. researchgate.net

PrecursorElectrophileProductReference
(2-Methoxyphenyl)lithiumN,N-diethylamino-chloro-phenylphosphine(2-Methoxyphenyl)phenylphosphine oxide acs.org
(2-Methoxyphenyl)lithiumEthyl methyl(phenyl)phosphinate(2-Methoxyphenyl)(methyl)(phenyl)phosphine oxide rsc.org

Tetrazoles:

Tetrazoles are a class of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry. thieme-connect.com (2-Methoxyphenyl)lithium can be used to introduce the 2-methoxyphenyl group into tetrazole-containing molecules. Nucleophilic aromatic substitution reactions of 5-(2-methoxyphenyl)tetrazole derivatives with other organolithium reagents have been studied, indicating the role of the lithiated precursor in the initial synthesis of the starting material. acs.orgresearchgate.net The synthesis of 5-substituted 1H-tetrazoles often proceeds via a [3+2] cycloaddition between a nitrile and an azide. thieme-connect.com While direct use of (2-methoxyphenyl)lithium in the cycloaddition is not typical, it is crucial for creating the necessary substituted nitrile precursors. For example, 2-(2-methoxyphenyl)acetonitrile can be used to synthesize 5-(2-methoxybenzyl)-1H-tetrazole. thieme-connect.com

Flavones:

Flavones are a class of naturally occurring compounds with diverse biological activities. scispace.com A novel synthesis of flavones has been developed starting from 2-methoxybenzoic acids, which can be converted to 2-methoxyacetophenones. scispace.com The subsequent condensation with benzaldehydes and cyclization leads to the flavone core. While not directly using (2-methoxyphenyl)lithium, the starting materials are closely related. More direct applications involve the reaction of (2-methoxyphenyl)lithium with derivatives of cinnamic acid to produce chalcones, which are precursors to flavones. jlu.edu.cn For instance, the reaction of (2-methoxyphenyl)lithium with cinnamic acid yields the corresponding chalcone. jlu.edu.cn

Reactant 1Reactant 2Product ClassReference
(2-Methoxyphenyl)lithiumCinnamic acidChalcone (Flavone precursor) jlu.edu.cn
1-(2-Methoxyphenyl)prop-2-yn-1-onesThiolFlavone researchgate.net

Precursor Chemistry for Other Organometallic Reagents

(2-Methoxyphenyl)lithium is a valuable precursor for the generation of other organometallic reagents through transmetalation reactions. wikipedia.org In this process, the lithium atom is exchanged for another metal, leading to new reagents with different reactivity profiles.

A significant application is the preparation of organocuprates. (2-Methoxyphenyl)dimethylsilyl lithium can be converted to the corresponding cyanocuprate reagent, which offers advantages in multistep synthesis. nih.gov These cuprates are useful for the formation of carbon-silicon bonds. nih.gov Similarly, lithium (2-methoxyphenyl)cuprates can be prepared and their structures studied, providing insight into their reactivity. researchgate.net

Furthermore, (2-methoxyphenyl)lithium can be used to synthesize organoantimony compounds. The reaction with antimony trichloride (B1173362) (SbCl3) affords tris(2-methoxyphenyl)antimony. mathnet.ru This trivalent antimony compound can be further oxidized to access pentavalent organoantimony derivatives. mathnet.ru

The generation of organoboron reagents is another area where (2-methoxyphenyl)lithium serves as a key starting material. These boron reagents are exceptionally important for their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Finally, the reaction of (2-methoxyphenyl)lithium with lithium carboxylates can form stable dilithium (B8592608) salts which are precursors to ketones upon hydrolysis. rsc.org This highlights its role in creating intermediates for further synthetic transformations.

Starting ReagentTransmetalating AgentProduct Reagent ClassReference
(2-methoxyphenyl)dimethylsilyl lithiumCopper(I) cyanideOrganocuprate nih.gov
(2-Methoxyphenyl)lithiumAntimony trichlorideOrganoantimony mathnet.ru
(2-Methoxyphenyl)lithium-Organocuprate researchgate.net
(2-Methoxyphenyl)lithiumLithium carboxylateDilithium salt (ketone precursor) rsc.org

Research Findings on 2 Methoxyphenyl Lithium

Recent research has continued to explore the utility of (2-methoxyphenyl)lithium and its derivatives. For instance, (2-methoxyphenyl)dimethylsilyllithium has been developed as a superior alternative to phenyldimethylsilyllithium, offering advantages in terms of the electron-donating properties of the silyl (B83357) group and in Tamao-Fleming oxidation reactions. acs.orgnih.gov Furthermore, detailed NMR spectroscopic studies have provided insights into the structure and dynamic behavior of (2-methoxyphenyl)lithium and related species in solution. rsc.orgacs.org X-ray crystallographic analysis of derivatives of (2-methoxyphenyl)lithium, such as its cuprate (B13416276) complexes, has provided definitive structural information, confirming the chelating nature of the methoxy (B1213986) group and revealing the intricate structures of the resulting aggregates. acs.orgresearchgate.net

Conclusion

(2-Methoxyphenyl)lithium is a powerful and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its utility is intrinsically linked to the presence of the ortho-methoxy group, which through chelation, directs its reactivity and stabilizes its structure. From its fundamental role in directed ortho-metalation to its application as a precursor for other valuable organometallic species, (2-methoxyphenyl)lithium continues to be a subject of academic and industrial interest, facilitating the efficient synthesis of a diverse range of functionalized aromatic compounds.

Modern Methodologies for Handling and Reacting 2 Methoxyphenyl Lithium

Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a tank, has emerged as a powerful tool for handling highly reactive species like (2-methoxyphenyl)lithium. This technology offers significant advantages in terms of reaction control, scalability, and safety.

Microreactors, with their small channel dimensions, provide a high surface-area-to-volume ratio, which allows for superior control over reaction parameters. ucc.ie This enhanced control is particularly beneficial for managing reactive intermediates such as organolithiums. thieme-connect.de The precise manipulation of residence time, temperature, and stoichiometry in a continuous flow system enables reactions that are often problematic in batch reactors. beilstein-journals.org For instance, the generation and subsequent reaction of aryllithiums can be achieved with high selectivity and yield. rsc.org

Flow chemistry facilitates the use of "flash chemistry," where reactions are completed in milliseconds, a feat achievable due to the rapid mixing and heat transfer in microreactors. researchgate.net This rapid processing minimizes the decomposition of unstable intermediates and can even enable protecting-group-free syntheses, a significant step towards more ideal and sustainable chemical processes. researchgate.netnih.gov The ability to telescope multi-step sequences without isolating intermediates further enhances the efficiency and scalability of this technology. chim.it

The scalability of organolithium reactions is often hindered by safety concerns in batch processing. ucc.ie Flow chemistry platforms provide a safer alternative, allowing for the production of significant quantities of material by extending the operation time rather than increasing the reactor volume. chim.it

A major challenge in scaling up organolithium reactions is the effective dissipation of heat generated during these highly exothermic processes. ucc.ie Inadequate heat removal in large batch reactors can lead to localized temperature increases, promoting side reactions and potentially creating safety hazards. europa.eu Microreactors excel in heat transfer, with rates that can be orders of magnitude faster than in batch reactors. europa.eu This rapid heat dissipation prevents the formation of hot spots and allows for precise temperature control, which is crucial for maintaining the stability of organolithium intermediates and ensuring high product selectivity. ucc.ie

The formation of precipitates is another common issue in large-scale organolithium reactions, which can lead to stirring difficulties and inconsistent reaction conditions in batch reactors. ucc.ie While challenging, flow chemistry systems can be designed to handle solid formation, for instance, by employing reactors with wider channels or by carefully controlling reaction conditions to minimize precipitation.

Many organolithium reactions traditionally require cryogenic temperatures (e.g., -78 °C) to control reactivity and prevent decomposition of the thermally sensitive reagents. beilstein-journals.org Maintaining these low temperatures on an industrial scale is energy-intensive and costly. Flow chemistry offers the potential to conduct these reactions at or near ambient temperatures. beilstein-journals.org The rapid mixing and efficient heat removal in microreactors can control the exothermicity of the reaction, making cryogenic conditions unnecessary in some cases. ucc.ieacs.org For example, a flow microreactor system has been used to generate benzyllithiums at 20 °C, a significant improvement over the -95 °C required in a conventional batch protocol. beilstein-journals.org This capability not only reduces energy consumption but also simplifies the reactor setup and operational procedures.

ParameterBatch ChemistryFlow Chemistry/Microreactors
Reaction Control Limited by mixing and heat transferPrecise control over residence time, temperature, and stoichiometry
Scalability Challenging due to safety and heat transfer issuesReadily scalable by extending run time
Heat Dissipation Often inefficient, leading to hot spotsExcellent heat transfer, preventing hot spots
Precipitate Handling Can cause stirring and consistency issuesCan be managed with appropriate reactor design
Reaction Temperature Often requires cryogenic conditionsFeasibility of non-cryogenic conditions

Green Chemistry Principles in Organolithium Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unsw.edu.aurjpn.org Applying these principles to organolithium synthesis focuses on developing more sustainable and environmentally benign methodologies.

A key aspect of green chemistry is the development of synthetic routes that are more atom-economical and generate less waste. sciencehistory.orgnih.gov In the context of (2-methoxyphenyl)lithium, this involves exploring alternatives to traditional synthetic methods that may use hazardous reagents or generate significant byproducts. Protecting-group-free synthesis, facilitated by technologies like flow chemistry, is a prime example of a greener synthetic pathway as it eliminates the need for protection and deprotection steps, thereby reducing waste. researchgate.netnih.gov

Solvents are a major contributor to the environmental impact of chemical processes. rjpn.orgnih.gov Traditional organolithium reactions are typically carried out in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, which have safety and environmental concerns. Green chemistry encourages the exploration of safer and more sustainable solvent alternatives. rjpn.org

Recent research has shown the potential of using unconventional solvent systems for organolithium reactions. For example, cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) are considered more sustainable ethereal solvents. mdpi.com More surprisingly, reactions involving aryllithium reagents have been successfully performed in glycerol, a biodegradable and low-cost solvent, even at ambient temperature and in the presence of air. nih.govthieme-connect.com Deep eutectic solvents (DESs) have also been investigated as a reaction medium for organolithium chemistry. mdpi.com The ability to perform these reactions under such conditions represents a significant step towards developing more environmentally friendly and robust synthetic protocols.

Green Chemistry PrincipleApplication in (2-Methoxyphenyl)lithium Synthesis
Waste Prevention Protecting-group-free synthesis to reduce reaction steps and byproducts. researchgate.netnih.gov
Atom Economy Designing synthetic routes that maximize the incorporation of all materials into the final product.
Less Hazardous Chemical Synthesis Exploring alternative reagents and reaction conditions to minimize toxicity.
Safer Solvents and Auxiliaries Investigating the use of glycerol, deep eutectic solvents, CPME, and 2-MeTHF as alternatives to traditional ethereal solvents. mdpi.comnih.govthieme-connect.com
Design for Energy Efficiency Developing non-cryogenic reaction conditions, often enabled by flow chemistry. beilstein-journals.orgacs.org

Optimization for Improved Atom Economy and Reduced Waste Generation

The principles of green chemistry are increasingly integral to the design of modern synthetic processes, aiming to minimize environmental impact while maximizing efficiency. For reactions involving highly reactive organometallic reagents like (2-methoxyphenyl)lithium, optimization strategies are crucial for enhancing sustainability. The key metrics for evaluating the "greenness" of a chemical process include Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). chem-station.comacsgcipr.orgmdpi.com

Atom Economy (AE) measures the efficiency with which atoms from the reactants are incorporated into the desired product. wordpress.comsavemyexams.com

Process Mass Intensity (PMI) provides a more holistic view, calculating the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. researchgate.netchemrxiv.org

E-Factor is closely related to PMI and quantifies the total mass of waste produced per kilogram of product (E-Factor = PMI - 1). chem-station.com

In the context of generating and reacting (2-methoxyphenyl)lithium, the primary sources of waste typically stem from solvents used for the reaction and subsequent workup/purification steps, as well as byproducts from the lithiation agent (e.g., butane from n-butyllithium) and quenching steps. Traditional batch methods for directed ortho-metalation often require cryogenic temperatures, large volumes of anhydrous solvents, and careful handling of hazardous reagents, which can lead to high energy consumption and significant waste generation. engconfintl.org

Modern methodologies focus on process intensification and optimization to address these challenges, leading to improved atom economy and a significant reduction in waste.

Process Intensification via Continuous Flow Chemistry

A paradigm shift from traditional batch processing to continuous flow chemistry has demonstrated substantial benefits for organolithium reactions. beilstein-journals.org Flow reactors, characterized by their high surface-area-to-volume ratios, enable superior control over reaction parameters, which is critical for handling highly exothermic and fast reactions like ortho-lithiation. engconfintl.orgvapourtec.com

Key advantages of flow chemistry in this context include:

Enhanced Thermal Management : The excellent heat dissipation in microreactors allows many lithiation reactions to be conducted at or near ambient temperatures, eliminating the need for energy-intensive cryogenic cooling (e.g., -78 °C). This directly reduces the environmental footprint and operational costs. engconfintl.org

Precise Reaction Control : Residence time in a flow reactor can be precisely controlled (from milliseconds to minutes), allowing for the rapid generation of the (2-methoxyphenyl)lithium intermediate which can be immediately consumed in a subsequent reaction. This minimizes the potential for degradation and side reactions, leading to higher product selectivity and purity. beilstein-journals.orgvapourtec.com

Improved Safety : The small internal volume of flow reactors significantly reduces the quantity of hazardous organolithium reagent present at any given moment, mitigating the risks associated with thermal runaway and accidental releases. engconfintl.org

Solvent and Reagent Minimization : Higher selectivity and yield in flow processes often simplify downstream purification, reducing the volume of solvents required for workup and chromatography. Furthermore, the precise stoichiometry achievable in flow systems minimizes the need for excess reagents.

Integrated and Telescoped Reactions

Flow chemistry setups facilitate the "telescoping" of multiple reaction steps into a single, continuous operation without intermediate isolation and purification. For instance, the generation of (2-methoxyphenyl)lithium can be coupled directly with a subsequent electrophilic quench, such as borylation. This integrated microflow approach avoids separate workup procedures, drastically cutting down on solvent use and waste generation. beilstein-journals.org

Illustrative Comparison: Batch vs. Flow Processing

To quantify the improvements in waste generation, a comparison between a traditional batch protocol and an optimized flow protocol for the synthesis of 2-methoxybenzoic acid from anisole (B1667542) can be made. The following interactive table presents a hypothetical but representative analysis based on the principles of process intensification.

ParameterTraditional Batch ProtocolOptimized Flow Protocol
Inputs (per 10.8 g of Anisole)
Anisole (Substrate)10.8 g10.8 g
n-Butyllithium (1.2 equiv)7.7 g7.7 g
Tetrahydrofuran (Solvent)500 g100 g
Carbon Dioxide (Electrophile)Excess (~10 g)Excess (~5 g)
Aqueous HCl (Workup)200 g50 g
Extraction Solvent (e.g., Ethyl Acetate)300 g75 g
Total Mass In1028.5 g248.5 g
Outputs & Metrics
Product Yield (2-methoxybenzoic acid)12.2 g (80%)14.4 g (95%)
Process Mass Intensity (PMI)
E-Factor

As the data illustrates, the optimized flow process dramatically reduces the PMI from 84.3 to 17.3, signifying an almost 80% reduction in mass intensity. Consequently, the E-Factor, which represents the waste generated per unit of product, is also significantly lowered. These improvements are primarily due to reduced solvent volumes for both the reaction and purification steps, alongside an increased reaction yield. Such optimizations are critical for transitioning organolithium chemistry from a laboratory scale to more sustainable industrial production.

Future Research Directions

Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of Lithium, (2-methoxyphenyl)- involves the ortho-lithiation of anisole (B1667542) using strong organolithium bases like n-butyllithium, often at cryogenic temperatures to ensure selectivity and prevent degradation. sc.edu Future research is geared towards developing more sustainable and efficient synthetic methodologies.

Key areas of future development include:

Flow Chemistry: Continuous flow processing is emerging as a powerful tool for handling highly reactive and unstable intermediates like organolithiums. researchgate.net Future work will likely focus on optimizing flow reactor setups for the ortho-lithiation of anisole, which can offer significant advantages over batch processing. mdpi.com These benefits include precise control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and the potential to operate at ambient or near-ambient temperatures, thereby reducing energy consumption. mdpi.com The development of scalable subsecond flow synthesis methods could be particularly impactful for producing functionalized aryllithium intermediates. researchgate.net

Greener Solvents and Reagents: A significant push in modern chemistry is the reduction of reliance on hazardous solvents and reagents. researchgate.net Research into alternative, more environmentally benign solvents for organolithium reactions is a critical future direction. While traditional syntheses rely on ethereal solvents like THF, which can be susceptible to degradation by organolithiums, investigations into more robust or bio-based solvent systems are anticipated. mdpi.com Furthermore, exploring weaker, more selective, or catalytically generated lithiating agents could reduce the reliance on pyrophoric reagents like n-butyllithium.

Mechanistic Understanding for Process Optimization: Deeper mechanistic insights into the ortho-lithiation process itself will pave the way for more sustainable approaches. For instance, understanding the precise role of additives like TMEDA in breaking down butyllithium (B86547) aggregates can lead to the design of more efficient, catalytic systems that minimize waste. researchgate.netresearchgate.net

ParameterTraditional Batch SynthesisFuture Flow Synthesis
Temperature Cryogenic (-78 °C to -40 °C)Ambient or near-ambient
Safety Handling of large quantities of hazardous reagentsLower inventories, enhanced heat dissipation
Scalability Challenging due to exothermicityMore readily scalable
Efficiency Potential for side reactions and degradationHigher selectivity and purity

Deeper Understanding of Structure-Reactivity Correlations and Aggregation Dynamics

Organolithium reagents are known to exist as aggregates (monomers, dimers, tetramers, etc.) in solution, and the specific aggregation state significantly influences their reactivity. researchgate.net While extensive studies have been conducted on the aggregation of reagents like n-butyllithium and phenyllithium (B1222949), a detailed understanding of the aggregation dynamics of Lithium, (2-methoxyphenyl)- is an area ripe for future exploration. researchgate.netjksus.org

Future research in this area will likely involve a combination of advanced spectroscopic and computational techniques:

Advanced NMR Spectroscopy: Techniques such as Rapid Injection NMR (RINMR) can provide invaluable data on the reactivity of individual aggregates. researchgate.netresearchgate.net Applying these methods to o-lithioanisole would allow for the direct measurement of the relative reactivities of its monomeric, dimeric, and higher-order aggregates, clarifying which species is responsible for desired transformations.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the structures and relative energies of different aggregates and mixed complexes in solution. Future studies will likely employ these methods to model the aggregation of Lithium, (2-methoxyphenyl)-, both as a homoaggregate and in the presence of ligands (e.g., TMEDA) or other reagents. This can provide insights into the thermodynamic and kinetic factors governing its reactivity. researchgate.net

Structure-Reactivity Relationships: A key goal will be to establish clear correlations between the aggregation state of o-lithioanisole and its reactivity and selectivity in various reactions. Understanding how factors like solvent, temperature, and additives shift the aggregation equilibrium will enable more rational reaction design and optimization. jksus.org

Expansion of Synthetic Scope in Complex Molecule and Materials Synthesis

Lithium, (2-methoxyphenyl)- is a valuable tool in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). Future research will focus on expanding its utility in these areas, as well as in the burgeoning field of materials science.

Anticipated research directions include:

Total Synthesis of Natural Products: The unique reactivity of o-lithioanisole makes it suitable for constructing sterically hindered C-C bonds. Future synthetic campaigns towards complex natural products will likely continue to exploit this reagent, potentially in key strategic steps where other nucleophiles fail.

Pharmaceutical Intermediates: The directed ortho metalation strategy, for which o-lithioanisole is a primary example, is a powerful method for the regioselective functionalization of aromatic rings, a common motif in pharmaceuticals. harvard.edu The development of more robust and scalable methods for generating and using this reagent will facilitate its broader application in the synthesis of drug scaffolds. researchgate.net

Functional Materials: The 2-methoxyphenyl moiety can be incorporated into larger molecular architectures to tune their electronic and photophysical properties. Future research in materials science may explore the use of Lithium, (2-methoxyphenyl)- as a key building block for the synthesis of:

Organic Semiconductors: Introducing methoxy (B1213986) groups can influence the charge transport properties of organic materials.

Nonlinear Optical (NLO) Materials: The electronic asymmetry provided by the methoxy group can be leveraged in the design of chromophores with high hyperpolarizability.

Functional Polymers: Polymerization of monomers derived from o-lithioanisole could lead to new materials with tailored properties for applications in energy storage or electronics.

Integration with Advanced Catalytic Systems for Broader Applications

While organolithium reagents are often used stoichiometrically, their integration with catalytic systems can unlock new reaction pathways and enhance efficiency. A significant future research direction will be the development of novel catalytic processes that utilize Lithium, (2-methoxyphenyl)-.

Palladium-Catalyzed Cross-Coupling: There is growing interest in the direct use of organolithium reagents in palladium-catalyzed cross-coupling reactions, which can avoid the need for transmetalation to other organometallic species. Future work will likely focus on developing robust palladium catalysts that are compatible with the high reactivity of o-lithioanisole, enabling efficient coupling with a wide range of electrophiles.

Synergistic Catalysis: Research into synergistic catalytic systems, where both the organolithium reagent and a transition metal catalyst play active roles, is a promising frontier. This could involve, for example, dual-catalytic cycles that enable transformations not possible with either component alone. Exploring dual-atom catalysts for synergistic effects is also a potential avenue.

Lewis Acid Catalysis: The reactivity of o-lithioanisole can be modulated by the presence of Lewis acids. For instance, BF₃·OEt₂ has been used to promote the regioselective ring-opening of epoxides. mdpi.com Future research may explore a broader range of Lewis acids to control the reactivity and selectivity of this organolithium reagent in various transformations.

Catalytic SystemPotential Application with Lithium, (2-methoxyphenyl)-Future Research Goal
Palladium Cross-Coupling Direct arylation of various substratesDevelopment of tolerant and highly active catalysts
Synergistic Catalysis Novel bond formations and cascade reactionsElucidation of dual catalytic cycles
Lewis Acid Catalysis Controlled addition to electrophilesExpansion of scope and stereoselective transformations

Innovations in In-situ Reaction Monitoring and Automated Control Technologies

The high reactivity and sensitivity of organolithium reagents make their reactions challenging to monitor and control using traditional methods. The integration of Process Analytical Technology (PAT) and automated systems represents a major leap forward, and their application to reactions involving Lithium, (2-methoxyphenyl)- is a key future direction.

In-situ Spectroscopic Monitoring: Real-time monitoring of reaction progress is crucial for understanding reaction kinetics, identifying intermediates, and ensuring process safety. Future research will increasingly apply in-situ spectroscopic techniques, such as:

FT-IR and Raman Spectroscopy: To track the consumption of reactants and the formation of products and intermediates in real-time.

NMR Spectroscopy: To provide detailed structural information and gain mechanistic insights under actual reaction conditions, particularly in flow NMR setups.

Mass Spectrometry: Utilizing techniques like low-temperature plasma probes for real-time, in-situ monitoring without sample pretreatment.

Automated Synthesis Platforms: The development of automated synthesizers and robotic platforms will enable high-throughput screening of reaction conditions, rapid optimization, and improved reproducibility for reactions involving o-lithioanisole. mdpi.com These systems can precisely control reagent addition, temperature, and reaction time, which is critical for managing the reactivity of organolithiums.

Data-Rich Experimentation and Machine Learning: The large datasets generated from in-situ monitoring and automated experiments can be leveraged by machine learning algorithms to build predictive models for reaction outcomes. This data-driven approach will accelerate the discovery of new reactions and the optimization of existing processes involving Lithium, (2-methoxyphenyl)-, leading to more efficient and robust synthetic protocols.

Q & A

Q. What experimental designs mitigate interfacial degradation in all-solid-state batteries using this compound?

  • Methodological Answer : Introduce buffer layers (e.g., LiNbO₃ coatings) via atomic layer deposition (ALD). Perform operando XRD or TEM to monitor phase transitions during cycling. Optimize electrode-electrolyte contact using ball-milling or hot-pressing techniques. Compare degradation pathways with DFT-derived phase diagrams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.